molecular formula C17H13N7O2 B2699020 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1226446-92-9

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

カタログ番号 B2699020
CAS番号: 1226446-92-9
分子量: 347.338
InChIキー: PIQPNSFUTZQDMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.

科学的研究の応用

Synthesis and Biological Evaluation

Anticancer Properties


Research has shown that derivatives related to N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide exhibit promising anticancer activities. For instance, compounds with a structure incorporating elements of this chemical have been synthesized and evaluated for their anticancer efficacy, revealing significant activity against various cancer cell lines, including breast cancer (Salahuddin et al., 2014).

Antimicrobial Activity


Some derivatives of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide have been explored for their antimicrobial properties. A study highlighted the synthesis of new derivatives that showed antimicrobial activity against various bacteria and fungi strains, demonstrating the compound's potential as a base for developing antimicrobial agents (A. M. Sridhara et al., 2010).

Anti-inflammatory Activity


The chemical structure of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide lends itself to modifications that can lead to compounds with anti-inflammatory activity. Research in this area has generated compounds that were tested and shown to possess anti-inflammatory effects, indicating the versatility of this chemical scaffold in creating new therapeutic agents (R. Kalsi et al., 1990).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with thionyl chloride to form 4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of triethylamine to form N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-aminobenzamide. Finally, this compound is reacted with sodium azide in the presence of acetic acid to form the desired product.", "Starting Materials": [ "4-oxo-3,4-dihydrophthalazine-1-carboxylic acid", "thionyl chloride", "4-aminobenzamide", "triethylamine", "sodium azide", "acetic acid" ], "Reaction": [ "Step 1: React 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with thionyl chloride to form 4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride.", "Step 2: React 4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride with 4-aminobenzamide in the presence of triethylamine to form N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-aminobenzamide.", "Step 3: React N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-aminobenzamide with sodium azide in the presence of acetic acid to form N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide." ] }

CAS番号

1226446-92-9

製品名

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

分子式

C17H13N7O2

分子量

347.338

IUPAC名

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H13N7O2/c25-16(11-4-3-5-12(8-11)24-10-19-22-23-24)18-9-15-13-6-1-2-7-14(13)17(26)21-20-15/h1-8,10H,9H2,(H,18,25)(H,21,26)

InChIキー

PIQPNSFUTZQDMC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。